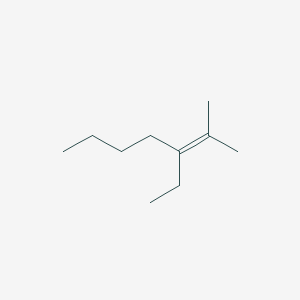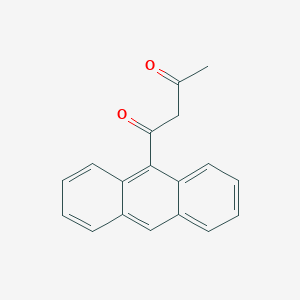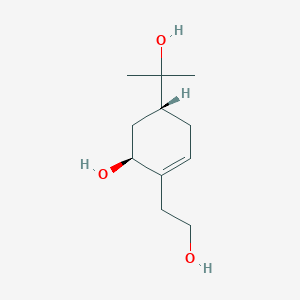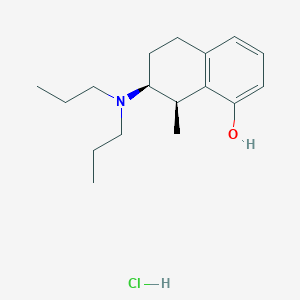![molecular formula C22H31NO3 B011623 2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid CAS No. 110848-62-9](/img/structure/B11623.png)
2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid, commonly known as AT-001, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
AT-001 exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, AT-001 induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. AT-001 also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptors. In neurons, AT-001 protects against oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In cardiovascular disease, AT-001 reduces inflammation by inhibiting the expression of pro-inflammatory cytokines and improving lipid metabolism by activating PPARα.
Efectos Bioquímicos Y Fisiológicos
AT-001 has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, AT-001 inhibits cell proliferation, migration, and invasion, and induces apoptosis. In neurons, AT-001 protects against oxidative stress and inflammation, and improves cognitive function. In cardiovascular disease, AT-001 reduces inflammation and improves lipid metabolism, leading to a reduction in atherosclerotic plaque formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of AT-001 for lab experiments is its stability and solubility in various solvents. AT-001 is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of AT-001 is its relatively low potency compared to other compounds with similar therapeutic effects. This may limit its potential for clinical development.
Direcciones Futuras
There are several future directions for the research and development of AT-001. One potential direction is the development of more potent analogs of AT-001 for enhanced therapeutic effects. Another potential direction is the investigation of the combination of AT-001 with other compounds for synergistic effects. Additionally, the potential use of AT-001 in other disease areas, such as inflammatory diseases and metabolic disorders, should be further explored. Finally, the development of targeted delivery systems for AT-001 may improve its efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of AT-001 involves the condensation of 3-methyl-2-butenal with 2,6,6-trimethylcyclohexanone to form a diene intermediate. This intermediate then undergoes a Wittig reaction with methyl 2-[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]acetate to form AT-001.
Aplicaciones Científicas De Investigación
AT-001 has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, AT-001 has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neuroprotection, AT-001 has been shown to protect neurons from oxidative stress and inflammation, potentially leading to the development of new treatments for neurodegenerative diseases. In cardiovascular disease, AT-001 has been shown to reduce inflammation and improve lipid metabolism, potentially leading to the development of new treatments for atherosclerosis.
Propiedades
Número CAS |
110848-62-9 |
|---|---|
Nombre del producto |
2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid |
Fórmula molecular |
C22H31NO3 |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid |
InChI |
InChI=1S/C22H31NO3/c1-16(11-12-19-18(3)10-7-13-22(19,4)5)8-6-9-17(2)14-20(24)23-15-21(25)26/h6,8-9,11-12,14H,7,10,13,15H2,1-5H3,(H,23,24)(H,25,26)/b9-6+,12-11+,16-8+,17-14- |
Clave InChI |
ZETCVMXUHPTVOW-XQSIOCNLSA-N |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)NCC(=O)O)/C)/C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NCC(=O)O)C)C |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NCC(=O)O)C)C |
Sinónimos |
N-retinoylglycine N-trans-retinoyl-DL-glycine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



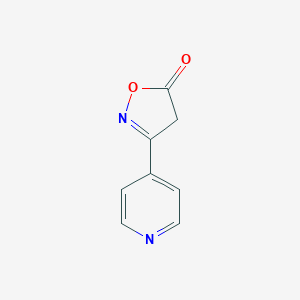
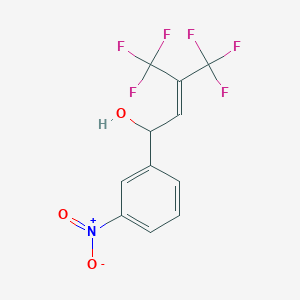
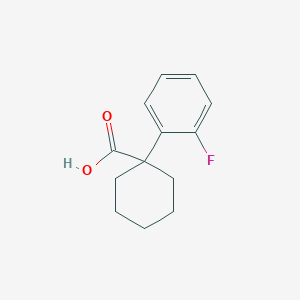
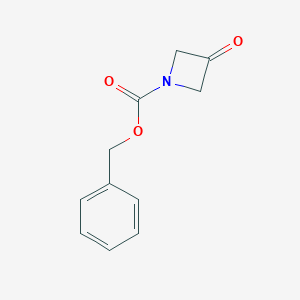
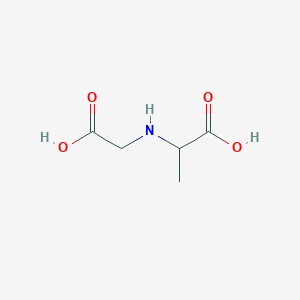
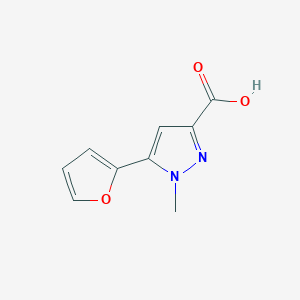
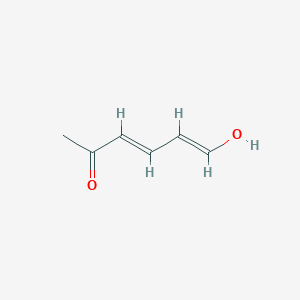
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11550.png)
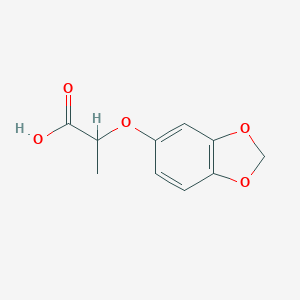
![2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B11556.png)
